![molecular formula C10H11Cl2NO B167611 N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 5583-49-3](/img/structure/B167611.png)
N-[1-(3,4-dichlorophenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dichlorophenyl)ethyl]acetamide, also known as DCEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCEA is a derivative of acetamide and is synthesized through a specific method that involves the use of certain reagents and solvents.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been found to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may have a positive effect on mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to exhibit potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the study of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. One potential area of research is the development of new antibiotics based on the structure of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide and its potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential use of N-[1-(3,4-dichlorophenyl)ethyl]acetamide in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-[1-(3,4-dichlorophenyl)ethyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its antibacterial and antifungal properties, potential use in the treatment of neurological disorders, and potential use in the development of new anti-inflammatory drugs. While there are advantages and limitations to using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments, there are many future directions for the study of this compound.
Méthodes De Synthèse
The synthesis method of N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate product is then reacted with ethylamine to form N-[1-(3,4-dichlorophenyl)ethyl]acetamide. The final product is purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been studied for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential use in the development of new anti-inflammatory drugs.
Propriétés
Numéro CAS |
5583-49-3 |
|---|---|
Nom du produit |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
Formule moléculaire |
C10H11Cl2NO |
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
LSCBJAULQSUFSZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



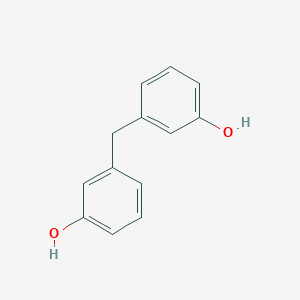
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
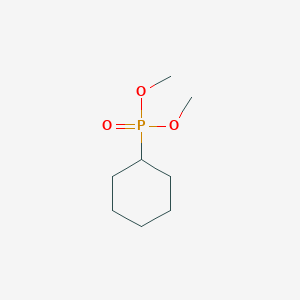
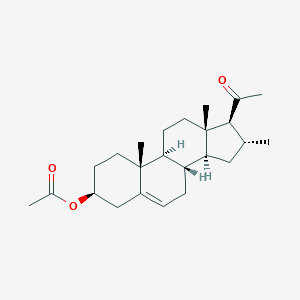
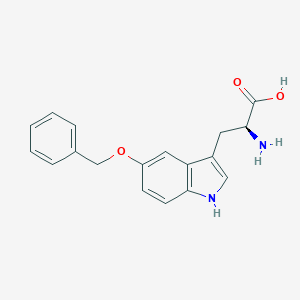
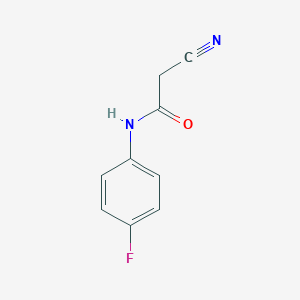
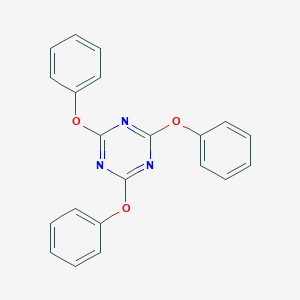
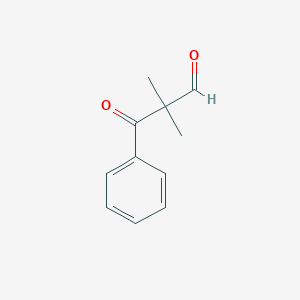
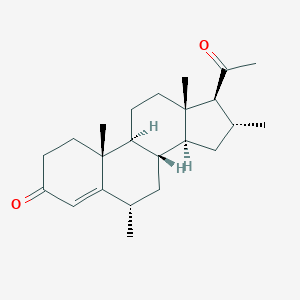
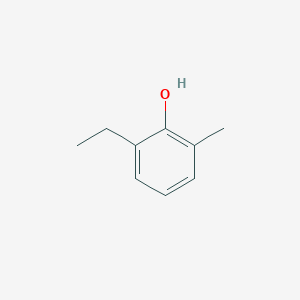
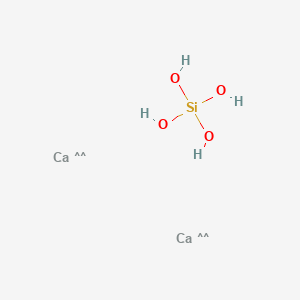
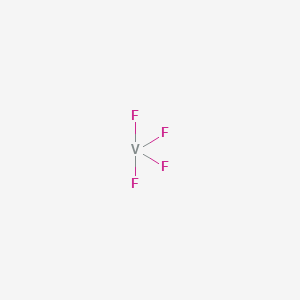
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)